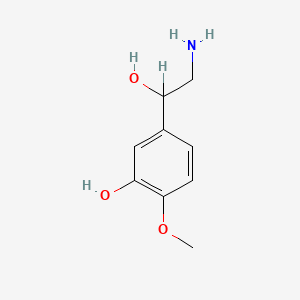

Norparanephrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Norparanephrine, also known as norepinephrine, is an organic chemical belonging to the catecholamine family. It functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, blood pressure, and blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norparanephrine can be synthesized through several methods. One common approach involves the hydroxylation of dopamine using the enzyme dopamine β-monooxygenase. This reaction requires oxygen and ascorbic acid as cofactors .

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the catalytic hydrogenation of 3,4-dihydroxyphenylacetone followed by reductive amination . This method ensures high yield and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Norparanephrine undergoes various chemical reactions, including:

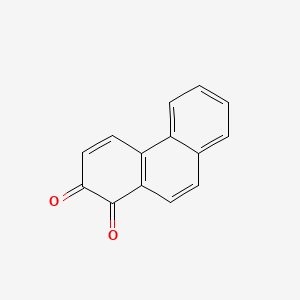

Oxidation: It can be oxidized to form adrenochrome and other quinone derivatives.

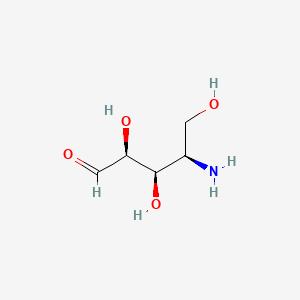

Reduction: It can be reduced to form dihydroxylated derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions

Major Products:

Oxidation: Adrenochrome and other quinone derivatives.

Reduction: Dihydroxylated derivatives.

Substitution: Acylated or sulfonated derivatives

Scientific Research Applications

Norparanephrine has a wide range of applications in scientific research:

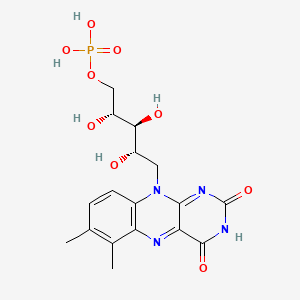

Chemistry: It is used as a precursor in the synthesis of various catecholamines and related compounds.

Biology: It is studied for its role in neurotransmission and its effects on various physiological processes.

Medicine: It is used in the treatment of hypotension and shock. .

Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

Norparanephrine exerts its effects by binding to alpha and beta-adrenergic receptors. This binding leads to vasoconstriction, increased heart rate, and increased force of heart contractions. It also triggers the release of glucose from energy stores and increases blood flow to skeletal muscles .

Comparison with Similar Compounds

Epinephrine: Similar in structure but has an additional methyl group on the amine. It has more pronounced effects on the heart and is used in emergency medicine.

Dopamine: A precursor to norparanephrine, it has different receptor affinities and is primarily involved in reward and pleasure pathways.

Isoproterenol: A synthetic catecholamine with similar effects but is more selective for beta-adrenergic receptors

Uniqueness: this compound is unique due to its dual role as a neurotransmitter and hormone. It has a broad range of physiological effects, making it essential for both central and peripheral nervous system functions .

Properties

CAS No. |

32655-70-2 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.2 g/mol |

IUPAC Name |

5-(2-amino-1-hydroxyethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3 |

InChI Key |

VSRZZLQWNRYVDK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(CN)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)O)O |

Synonyms |

3-hydroxy-4-methoxy-beta-phenethanolamine norparanephrine norparanephrine hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)

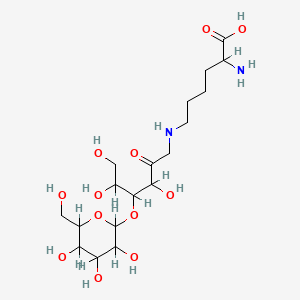

![4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1229244.png)